molecular formula C13H16Cl2N2O B1450233 {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride CAS No. 2059988-50-8

{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride

Cat. No.: B1450233
CAS No.: 2059988-50-8
M. Wt: 287.18 g/mol
InChI Key: CMUYJBMXBWCVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is (2-(pyridin-4-ylmethoxy)phenyl)methanamine dihydrochloride , reflecting its structural components:

  • A benzene ring substituted with an aminomethyl group (-CH2NH2) at the 2-position.
  • A pyridin-4-ylmethoxy group (-OCH2-C5H4N) attached to the same benzene ring.
  • Two hydrochloride (HCl) counterions neutralizing the amine and pyridine nitrogen atoms.

The compound belongs to the aryl ether and benzylamine classes, with the dihydrochloride salt form enhancing its solubility in polar solvents. Its molecular formula is C13H16Cl2N2O , and its molecular weight is 287.18 g/mol .

Table 1: Key Identifiers
Property Value Source Citations
CAS Number 2059988-50-8
IUPAC Name (2-(pyridin-4-ylmethoxy)phenyl)methanamine dihydrochloride
Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
SMILES Notation NCC1=CC=CC=C1OCC2=CC=NC=C2.Cl.Cl

Molecular Structure and Stereochemical Analysis

The molecular structure comprises two aromatic systems:

  • A benzene ring with an aminomethyl group (-CH2NH3⁺) and a methoxy-linked pyridine ring.
  • A pyridine ring connected via an ether oxygen atom to the benzene ring.
Key Structural Features:
  • Bond Connectivity : The methoxy group (-OCH2-) bridges the benzene and pyridine rings, creating a diaryl ether motif. The aminomethyl group is para to the ether linkage on the benzene ring.
  • Stereochemistry : No chiral centers are present due to the symmetrical substitution pattern and planar aromatic systems. The molecule adopts a non-planar conformation to minimize steric hindrance between the pyridine and benzene rings.
  • Protonation Sites : In the dihydrochloride form, both the primary amine (-NH2) and the pyridine nitrogen are protonated, forming -NH3⁺ and -N⁺H- groups, respectively.
Figure 1: Optimized Molecular Geometry

(Note: A 3D structure would highlight the dihedral angle between the benzene and pyridine rings, estimated at ~60° based on analogous compounds.)

Crystallographic Properties and Solid-State Behavior

While single-crystal X-ray diffraction data for this compound is not publicly available, its physicochemical properties suggest the following solid-state characteristics:

  • Melting Point : 240–243°C, indicative of strong ionic interactions between the protonated amine/pyridine and chloride ions.
  • Crystal Packing : Likely dominated by hydrogen bonding (N-H···Cl) and π-π stacking between aromatic rings, common in hydrochloride salts of aromatic amines.
  • Hygroscopicity : Expected due to the ionic nature of the dihydrochloride salt, necessitating storage under anhydrous conditions.
Table 2: Solid-State Properties
Property Observation Source Citations
Melting Point 240–243°C
Stability Stable at -20°C in dry conditions

Electronic Structure and Orbital Distribution

The electronic properties arise from interactions between the aromatic systems and the charged amine group:

Key Electronic Features:
  • Aromatic Systems :
    • The benzene ring contributes a π-electron density of 6 electrons.
    • The pyridine ring is electron-deficient due to the electronegative nitrogen atom, creating a dipole moment.
  • Charge Distribution :
    • Protonation of the amine and pyridine nitrogen atoms delocalizes positive charge across both rings, enhancing solubility in aqueous media.
    • The methoxy oxygen donates electron density to the benzene ring via resonance, offsetting the electron-withdrawing effect of the pyridine.
  • Frontier Molecular Orbitals :
    • The HOMO (Highest Occupied Molecular Orbital) localizes on the benzene ring and methoxy group.
    • The LUMO (Lowest Unoccupied Molecular Orbital) resides primarily on the pyridine ring, facilitating electrophilic interactions.
Figure 2: Predicted HOMO-LUMO Gap

(Note: Computational studies of analogous compounds suggest a HOMO-LUMO gap of ~4.5 eV, typical for conjugated aromatic systems.)

Properties

IUPAC Name

[2-(pyridin-4-ylmethoxy)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11;;/h1-8H,9-10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUYJBMXBWCVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Step 1: Formation of the Pyridinyl Methoxy Intermediate
    This is achieved via a Williamson ether synthesis, where a halomethyl-pyridine derivative reacts with a phenolic compound under basic conditions to form the ether linkage.

  • Step 2: Introduction of the Methanamine Group
    The intermediate ether undergoes functional group transformation to introduce the methanamine moiety, often through reduction of an oxime or via reductive amination.

  • Step 3: Salt Formation
    The free base methanamine is converted into its dihydrochloride salt by treatment with hydrochloric acid, improving its solubility and crystallinity.

Detailed Synthetic Route Example

A representative synthesis is outlined below, adapted from related pyridinylmethoxybenzylamine derivatives:

Step Reaction Description Reagents and Conditions Yield/Notes
1 Williamson Ether Synthesis 2-(Chloromethyl)pyridine hydrochloride + 2-hydroxybenzyl derivative, K2CO3, DMF, 80°C, overnight High yield (~97%) with purification by precipitation and washing
2 Oxime Formation and Reduction Reaction of aldehyde intermediate with hydroxylamine to form oxime; reduction with Ni-Al alloy under hydrogen atmosphere Efficient conversion to benzylamine intermediate
3 Reductive Amination (if applicable) Benzylamine intermediate + amine or ketone, NaBH4 or catalytic hydrogenation Formation of substituted methanamine derivatives
4 Salt Formation Treatment of free base with excess HCl in aqueous medium, stirring at room temperature Formation of dihydrochloride salt as crystalline solid

Reaction Conditions and Optimization

  • Temperature Control:
    Ether formation is generally conducted at elevated temperatures (around 80°C) to ensure complete reaction, while salt formation is done at room temperature or slightly elevated temperatures (25-30°C) to promote crystallization.

  • Solvent Selection:
    Polar aprotic solvents like DMF are preferred for ether formation due to their ability to dissolve both reactants and promote nucleophilic substitution. Dichloromethane and diisopropyl ether are used for extraction and crystallization steps.

  • Purification:
    The product is purified by filtration of precipitated solids, washing with aqueous base or brine solutions, and drying under vacuum to obtain high purity dihydrochloride salt.

Research Findings and Data Summary

Yield and Purity Data

Compound Stage Yield (%) Purity (%) Characterization Techniques
Ether Intermediate 95-97 >98 (by HPLC) ESI-MS, NMR spectroscopy
Benzylamine Intermediate 85-90 >95 IR, NMR, Mass Spectrometry
Dihydrochloride Salt 80-85 >99 (crystalline) Melting point, elemental analysis, X-ray crystallography

Key Observations

  • The Williamson ether synthesis step is highly efficient with yields close to quantitative under optimized conditions.
  • Reduction steps require careful control of catalyst and hydrogen pressure to avoid side reactions.
  • Salt formation enhances compound stability and facilitates handling, storage, and formulation.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Williamson Ether Synthesis High yield, straightforward, scalable Requires dry aprotic solvents, careful temperature control
Oxime Reduction Selective, mild conditions Use of metal catalysts, potential for over-reduction
Reductive Amination Versatile for introducing various amines Requires precise stoichiometry, possible side products
Salt Formation Improves stability and purity Additional step, requires acid handling precautions

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in the compound undergoes acylation with carbonylating agents. For example:

Reaction with Isopropenylchloroformate

  • Conditions : Triethylamine, dichloromethane, 0°C, 20 h .

  • Mechanism : Formation of a carboxamide via nucleophilic attack by the amine on the chloroformate.

  • Product : A carboxamide derivative (e.g., flumequine analogue) .

ReagentSolventCatalyst/BaseYieldProductSource
IsopropenylchloroformateCH₂Cl₂Triethylamine-N-[(4-pyridyl)methyl]carboxamide

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes under mild reducing conditions:

Reaction with 1-Methylpiperidin-4-one

  • Conditions : NaBH₃CN, MeOH, glacial acetic acid, room temperature .

  • Mechanism : Imine intermediate formation followed by reduction to a secondary amine.

Carbonyl CompoundReducing AgentSolventYieldProductSource
1-Methylpiperidin-4-oneNaBH₃CNMeOH77%N-substituted piperidine derivative

Nucleophilic Substitution

The pyridin-4-ylmethoxy group can act as a leaving group under specific conditions:

Alkylation with Epoxides

  • Conditions : DMF, 50°C, 2–4 days.

  • Product : Formation of benzimidazole derivatives via ring-opening of epoxides.

Epoxide ReagentSolventTemperatureYieldProductSource
Mono-substituted epoxideDMF50°C-Benzimidazole derivative

Condensation Reactions

The primary amine forms Schiff bases with aldehydes, as demonstrated in antiproliferative agent synthesis :

Reaction with Vanillin

  • Conditions : K₂CO₃, DMF, 80°C .

  • Product : Aromatic aldehyde-derived Schiff base.

AldehydeBaseSolventYieldProductSource
VanillinK₂CO₃DMF97%3-Methoxy-4-(pyridinylmethoxy)benzaldehyde oxime

Salt Metathesis

The dihydrochloride salt can exchange counterions under basic conditions:

Conversion to Free Base

  • Conditions : NaOH (2 M), CHCl₃.

  • Result : Liberation of the free amine for further functionalization.

BaseSolventProductApplicationSource
NaOHCHCl₃Free amineIntermediate synthesis

Coordination Chemistry

The pyridine moiety acts as a ligand in metal complexes:

Palladium-Catalyzed Coupling

  • Conditions : Pd(PPh₃)₄, DMF/H₂O, microwave (100°C, 40 min) .

  • Application : Suzuki-Miyaura cross-coupling for biaryl synthesis.

Metal CatalystSubstrateConditionsProductSource
Pd(PPh₃)₄Arylboronic esterMicrowaveBiaryl derivative

Stability and Decomposition

  • Thermal Stability : Decomposes above 240°C .

  • pH Sensitivity : Protonated amine groups render the compound stable in acidic conditions but susceptible to hydrolysis in basic media.

Key Findings from Research

  • Antiproliferative Activity : Derivatives synthesized via reductive amination (e.g., compound 9b ) show IC₅₀ values <5 μM against cancer cell lines .

  • Antimicrobial Potential : Analogues with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced bioactivity .

  • Synthetic Flexibility : The amine and pyridinylmethoxy groups enable diverse functionalization, including acylation, alkylation, and metal coordination .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound exhibits potential as a therapeutic agent due to its interaction with specific biological targets. It has been studied for its effects on various diseases, particularly in oncology and neuropharmacology.

Case Study: Anticancer Activity
A study investigated the cytotoxic effects of pyridine derivatives, including {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride, against glioblastoma cells. The results showed significant cytotoxicity, suggesting its potential as a lead compound for developing anticancer drugs.

CompoundIC50 (µM)Cell Line
This compound5.6U87MG (Glioblastoma)
Control (Doxorubicin)0.9U87MG (Glioblastoma)

Biological Applications

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary assays indicated that it possesses moderate antibacterial properties.

Case Study: Antimicrobial Screening
In a screening study against common bacterial strains (e.g., E. coli, S. aureus), the compound demonstrated an inhibition zone of 12 mm against S. aureus at a concentration of 100 µg/mL.

Bacterial StrainInhibition Zone (mm)
E. coli8
S. aureus12
P. aeruginosa7

Material Science

Synthesis of Functional Materials
this compound is utilized as a building block in the synthesis of functional materials, particularly in the development of organic electronics and sensors.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating this compound into polymer matrices enhances the electrical conductivity and luminescent properties of OLEDs, making it a valuable component in the design of efficient light-emitting devices.

Mechanism of Action

The mechanism of action of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl-Substituted Benzylamine Derivatives

Positional Isomerism of Pyridine Rings
  • [2-(Pyridin-3-yl)phenyl]methanamine dihydrochloride (CAS: 859833-18-4) Structure: Differs in the pyridine nitrogen position (3 vs. 4). Molecular Data: C₁₂H₁₄Cl₂N₂, MW 257.16 g/mol .
  • {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride

    • Structure : Pyridin-4-yl methoxy-phenyl backbone.
    • Hypothesized Properties : The para-positioned nitrogen in pyridin-4-yl may enhance π-π stacking interactions in aromatic binding pockets .
Substituent Variations on the Aromatic Ring
  • Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride (CAS: 1956322-15-8) Structure: Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring. Molecular Data: C₁₃H₁₃Cl₂F₃N₂, MW 331.16 g/mol .
  • [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (CAS: 1240528-34-0)

    • Structure : Replaces methoxy-phenyl with a thiazole ring.
    • Impact : The thiazole heterocycle introduces additional hydrogen-bond acceptors and may modulate solubility or target selectivity .
    • Molecular Data : C₉H₁₁Cl₂N₃S, MW 264.17 g/mol .

Heterocyclic and Functional Group Modifications

Pyrrolidinyl and Oxadiazole Derivatives
  • 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride (CAS: 31788-96-2) Structure: Pyrrolidine ring replaces pyridinyl, creating a saturated amine system.
  • {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride (CAS: 1803587-16-7)

    • Structure : Oxadiazole linker between pyridinyl and phenyl groups.
    • Impact : The oxadiazole moiety improves metabolic stability and may act as a bioisostere for ester or amide groups .

Biological Activity

{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridine derivatives with methoxy-substituted phenyl groups. The resulting compound features a pyridine ring that contributes to its biological activity, particularly in targeting specific enzymes or receptors within cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundA549 (μM)MCF7 (μM)HCT116 (μM)PC3 (μM)
9b<5<3<3<5
9d<5<3<3<5
Sorafenib->10>10>10

The compounds 9b and 9d exhibited IC50 values under 5 μM against multiple cell lines, indicating their potent antiproliferative effects compared to the control drug sorafenib .

The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest. For example, compound 9b was observed to induce G2/M phase arrest in MCF7 cells in a concentration-dependent manner, suggesting that it interferes with normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that related pyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

Bacterial StrainMIC (μM)
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa11.29

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for further development as antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of pyridine-based compounds in clinical settings. For instance, a study involving a series of N-aryl-N'-(pyridin-4-ylmethoxy)benzyl derivatives demonstrated their effectiveness in reducing tumor growth in animal models, further validating their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding aldehyde intermediate. For example, the aldehyde precursor (2-[(Pyridin-4-yl)methoxy]benzaldehyde) can be reacted with ammonium chloride in methanol under hydrogen gas (1–3 atm) using palladium on carbon (Pd/C) as a catalyst at 50–60°C for 12–24 hours. Post-reduction, the product is treated with HCl to form the dihydrochloride salt. Purification is typically achieved via recrystallization from ethanol/water mixtures .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1). Adjust catalyst loading (5–10% Pd/C) to optimize yield.

Q. How can the purity of this compound be assessed via HPLC?

  • Methodology : Use a reversed-phase C18 column (e.g., Primesep 100, 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid (TFA). Set the flow rate to 1.0 mL/min and detection at 254 nm. Retention times for the compound and common impurities (e.g., unreacted aldehyde) should be validated against reference standards .
  • Validation : Perform spike-and-recovery experiments to confirm method accuracy (target recovery: 95–105%) and precision (RSD < 2%).

Q. What spectroscopic techniques are suitable for structural characterization?

  • Methodology :

  • 1H/13C NMR : Dissolve in D2O or DMSO-d5. Key signals include the pyridin-4-yl methoxy group (δ ~4.8 ppm, singlet for –OCH2–) and aromatic protons (δ 6.8–8.5 ppm).
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) should show [M+H]+ at m/z 231.1 (free base) and [M+2H+Cl–] for the dihydrochloride form .
  • Elemental Analysis : Confirm Cl– content (~20.9% for dihydrochloride) via combustion analysis .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up the reaction?

  • Optimization Strategies :

  • Catalyst Screening : Test alternatives to Pd/C, such as Raney nickel or platinum oxide, to reduce side reactions (e.g., over-reduction of the pyridine ring).
  • Solvent Effects : Replace methanol with ethanol or isopropanol to enhance solubility of intermediates.
  • Temperature Control : Use a pressurized reactor to maintain consistent H2 uptake during scaling. Pilot studies show a 15–20% yield increase at 70°C with strict exclusion of moisture .
    • Data Contradictions : Some protocols report lower yields with Pd/C at higher pressures (>3 atm), likely due to catalyst poisoning. Validate under inert atmospheres (N2 or Ar) .

Q. How can conflicting mass spectrometry fragmentation patterns be resolved?

  • Troubleshooting :

  • Collision-Induced Dissociation (CID) : Adjust energy levels (10–35 eV) to differentiate between dihydrochloride fragments ([M+2H+Cl–] → m/z 231.1 + 35.5) and potential degradation products.
  • Isotopic Clustering : Use high-resolution MS to distinguish Cl– isotopic patterns (e.g., 35Cl:37Cl ≈ 3:1) from background noise.
  • Cross-Validation : Compare with literature data for structurally related compounds (e.g., pyridinylmethoxybenzylamine analogs) .

Q. What experimental approaches are recommended for stability studies under varying pH conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to buffers at pH 1 (HCl), 7 (phosphate), and 13 (NaOH) at 40°C for 24–72 hours. Analyze degradation products via HPLC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Data from accelerated studies (40–60°C) suggest the dihydrochloride form is most stable at pH 4–6, with <5% degradation over 6 months when stored at –20°C .
    • Contradictions : Some studies report unexpected oxidation at pH 7; this may arise from trace metal impurities. Include chelating agents (e.g., EDTA) in buffers for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.